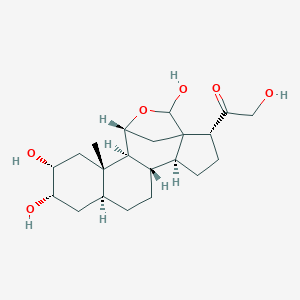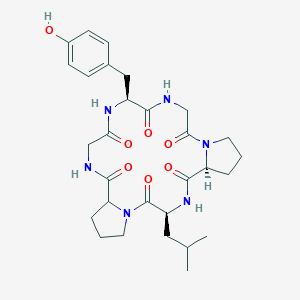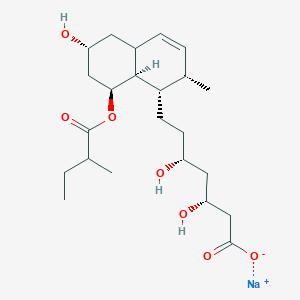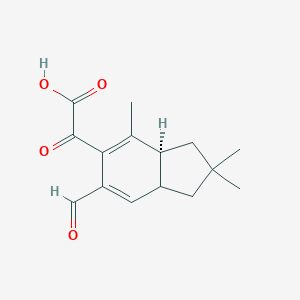![molecular formula C16H12ClN3OS2 B237906 N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide, commonly known as BTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTCA is a thioamide derivative of 2-aminobenzothiazole and is known for its diverse biological activities.
Wirkmechanismus
BTCA exerts its biological activity by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. BTCA has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are responsible for the breakdown of extracellular matrix proteins. This inhibition is beneficial in the treatment of cancer, as it prevents the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
BTCA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and reduce inflammation. BTCA has also been found to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
BTCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic and well-tolerated in animal studies. However, the limitations of BTCA include its poor solubility in water, which can limit its bioavailability, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on BTCA. One area of interest is the development of BTCA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of BTCA in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, the potential of BTCA as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, should also be explored.
Conclusion
In conclusion, BTCA is a promising chemical compound that has shown potential in various fields of scientific research. Its diverse biological activities and potential applications make it an attractive target for further investigation. The synthesis method of BTCA is well-established, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesemethoden
The synthesis of BTCA involves the reaction between 2-aminobenzothiazole and 4-chloro-3-nitrobenzene in the presence of potassium carbonate and dimethylformamide as a solvent. The reaction mixture is then treated with thiourea to obtain the desired product, BTCA. The purity of the synthesized BTCA is confirmed by thin-layer chromatography and spectral analysis.
Wissenschaftliche Forschungsanwendungen
BTCA has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. BTCA has also been found to possess antimicrobial, antifungal, and anti-inflammatory properties.
Eigenschaften
Produktname |
N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide |
|---|---|
Molekularformel |
C16H12ClN3OS2 |
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
N-[[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C16H12ClN3OS2/c1-9(21)18-16(22)19-10-6-7-11(12(17)8-10)15-20-13-4-2-3-5-14(13)23-15/h2-8H,1H3,(H2,18,19,21,22) |
InChI-Schlüssel |
SJFQWNFVMXYKJC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
Kanonische SMILES |
CC(=O)NC(=S)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)
![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)


![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)

![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)

![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)